N,N'-Diacetyl-3,3'-dimethylbenzidine
Overview
Description
N,N’-Diacetyl-3,3’-dimethylbenzidine is an organic compound with the molecular formula C18H20N2O2. It is a derivative of 3,3’-dimethylbenzidine, where the amino groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diacetyl-3,3’-dimethylbenzidine can be synthesized through the acetylation of 3,3’-dimethylbenzidine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amino groups.
Industrial Production Methods: In an industrial setting, the production of N,N’-Diacetyl-3,3’-dimethylbenzidine follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diacetyl-3,3’-dimethylbenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl groups back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3,3’-dimethylbenzidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-Diacetyl-3,3’-dimethylbenzidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-Diacetyl-3,3’-dimethylbenzidine involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release 3,3’-dimethylbenzidine, which can then interact with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.
Comparison with Similar Compounds
3,3’-Dimethylbenzidine: The parent compound with amino groups instead of acetyl groups.
N,N’-Diacetylbenzidine: A similar compound with acetyl groups but without the methyl substituents.
3,3’-Dimethoxybenzidine: A related compound with methoxy groups instead of methyl groups.
Uniqueness: N,N’-Diacetyl-3,3’-dimethylbenzidine is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
N-[4-(4-acetamido-3-methylphenyl)-2-methylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-9-15(5-7-17(11)19-13(3)21)16-6-8-18(12(2)10-16)20-14(4)22/h5-10H,1-4H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWOGMJTPSCQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036846 | |
Record name | N,N'-Diacetyl-3,3'-dimethylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3546-11-0 | |
Record name | N,N'-Diacetyl-3,3'-dimethylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5036846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N′-Diacetyl-3,3′-dimethylbenzidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5V9S23T8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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